6-[(2,5-difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
Description
6-[(2,5-difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrrolo[3,4-d]pyrimidine core, which is substituted with a 2,5-difluorophenyl group and a methanesulfonyl group. The unique structural features of this compound make it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Properties
IUPAC Name |
6-[(2,5-difluorophenyl)methylsulfonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O2S/c14-11-1-2-12(15)9(3-11)7-21(19,20)18-5-10-4-16-8-17-13(10)6-18/h1-4,8H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTUOMFZIHNXRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)CC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,5-difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrrolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminopyrimidine and an α,β-unsaturated carbonyl compound.
Introduction of the 2,5-difluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the 2,5-difluorophenyl group is coupled with a halogenated pyrrolo[3,4-d]pyrimidine intermediate.
Attachment of the methanesulfonyl group: This can be accomplished through a sulfonylation reaction using methanesulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-[(2,5-difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrrolo[3,4-d]pyrimidine derivatives exhibit promising anticancer properties. For instance, compounds within this class have been investigated for their ability to inhibit specific kinases involved in cancer cell proliferation. The structural modifications seen in 6-[(2,5-difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine enhance its binding affinity to target proteins, potentially leading to effective cancer therapies.
Antimicrobial Properties
The compound has also been studied for its antimicrobial effects. Its ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways makes it a candidate for developing new antibiotics. Preliminary studies have shown that modifications in the pyrrolo[3,4-d]pyrimidine scaffold can lead to improved efficacy against resistant strains of bacteria.
Kinase Inhibition
One of the most significant applications of this compound is its role as a kinase inhibitor. Kinases are critical regulators of various cellular processes, and their dysregulation is often linked to diseases such as cancer and diabetes. Studies have demonstrated that This compound can effectively inhibit specific kinases involved in signaling pathways critical for tumor growth and survival.
Targeting Plasmodium falciparum
Recent research has focused on the potential of this compound to act against Plasmodium falciparum, the parasite responsible for malaria. By targeting calcium-dependent protein kinases (CDPKs), this compound shows promise in disrupting the life cycle of the parasite. In vitro studies have reported IC50 values indicating significant inhibitory activity against PfCDPK4 and PfCDPK1, suggesting its potential as a lead compound for antimalarial drug development .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties of This compound is crucial for evaluating its therapeutic potential. Studies have indicated that this compound possesses favorable absorption and distribution characteristics when administered orally. Furthermore, toxicity assessments have revealed a relatively safe profile in preliminary animal studies, making it a viable candidate for further clinical evaluation.
Case Study: Anticancer Activity
A study conducted on a series of pyrrolo[3,4-d]pyrimidine derivatives demonstrated significant anticancer activity against various human cancer cell lines. The results indicated that compounds with similar structural features to This compound exhibited IC50 values in the low micromolar range . These findings support the hypothesis that structural modifications can enhance biological activity.
Case Study: Antimalarial Efficacy
In another research effort aimed at combating malaria, derivatives of pyrrolo[3,4-d]pyrimidine were synthesized and tested for their inhibitory effects on Plasmodium falciparum. The study highlighted that specific substitutions at the N-7 position significantly improved binding affinity to CDPKs and increased overall efficacy against malaria parasites .
Data Table: Summary of Biological Activities
| Application | Target | IC50 Value (μM) | Notes |
|---|---|---|---|
| Anticancer | Various cancer cell lines | Low micromolar | Significant inhibition observed |
| Antimalarial | Plasmodium falciparum | 0.210 - 0.530 | Effective against CDPKs |
| Antimicrobial | Bacterial strains | TBD | Potential for antibiotic development |
Mechanism of Action
The mechanism of action of 6-[(2,5-difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-[(2,5-difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine stands out due to its unique combination of a pyrrolo[3,4-d]pyrimidine core and the specific substitution pattern of the 2,5-difluorophenyl and methanesulfonyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
6-[(2,5-Difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and applications in research.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrrolo[3,4-d]pyrimidine core with a 2,5-difluorophenyl group and a methanesulfonyl moiety. This structural configuration is pivotal for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H11F2N3O2S |
| Molecular Weight | 309.31 g/mol |
| CAS Number | 1704616-75-0 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Core : The pyrrolo[3,4-d]pyrimidine core is synthesized through cyclization reactions involving 2-aminopyrimidine and α,β-unsaturated carbonyl compounds.
- Substitution Reactions : The introduction of the 2,5-difluorophenyl group is often achieved via Suzuki-Miyaura coupling.
- Methanesulfonyl Group Attachment : This is accomplished using methanesulfonyl chloride in the presence of a base.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to inhibition or activation of biochemical pathways critical for various cellular functions.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. For instance:
- In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- A study highlighted its effectiveness against tumor cells by blocking specific pathways involved in cell proliferation .
Antimicrobial Properties
Preliminary investigations suggest that this compound may also possess antimicrobial activity. The compound's unique structure allows it to interact with microbial targets effectively .
Case Studies
Several studies have evaluated the efficacy of this compound:
- Anticancer Efficacy : A study involving various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction through caspase activation .
- Synergistic Effects : In combination therapies with established chemotherapeutics like doxorubicin, this compound showed enhanced efficacy against resistant cancer cell lines .
Q & A
Q. Basic
- In situ GARFTase assay : Measures IC50 values in KB cells (e.g., 1.2 ± 0.2 nM for analog 2d) .
- COX-1/COX-2 inhibition : Evaluates anti-inflammatory potential via DPPH radical scavenging .
- Kinase profiling : Uses recombinant enzymes (e.g., Src family kinases) to assess selectivity .
How should researchers address contradictions in activity data across studies?
Advanced
Discrepancies may arise from assay conditions (e.g., cell lines, substrate concentrations) or compound stability. For example, IC50 variations in GARFTase inhibition (1.2 vs. 1.5 nM) could reflect differences in KB cell passage numbers or buffer pH. Standardizing protocols and validating purity (>95% by HPLC) are critical .
What strategies optimize synthetic yield and scalability?
Q. Advanced
- Reaction temperature : Low temperatures (0–5°C) prevent side reactions during cyclization .
- Solvent choice : Dry methylene chloride minimizes hydrolysis of intermediates .
- Catalysts : Triphenylphosphine oxide removal via petroleum ether filtration improves yield .
How does computational modeling aid in its drug design?
Q. Advanced
- Docking studies : Predict interactions with kinase ATP-binding pockets (e.g., TLR7 or CDK2) .
- Molecular dynamics (MD) : Simulates conformational flexibility in aqueous environments to optimize solubility .
- QSAR models : Correlate electronic properties (e.g., Hammett constants) with inhibitory activity .
How can target selectivity be enhanced against closely related enzymes?
Q. Advanced
- Isosteric replacements : Replacing pyrrole NH with sulfur (thieno[2,3-d]pyrimidine) alters hydrogen-bonding patterns, reducing off-target effects .
- Substituent positioning : Methoxyphenoxy or morpholino groups at C2 exploit steric differences between enzyme active sites .
What precautions are necessary for handling reactive intermediates during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
